

An In-Depth Technical Guide to 13-HODE Methyl Ester

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CAS Number: 109837-85-6

This guide provides a comprehensive overview of 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) methyl ester, a critical lipid metabolite, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, detailed experimental protocols, and its role in key signaling pathways.

Physicochemical and Spectroscopic Data

13(S)-HODE methyl ester is the methyl ester form of 13(S)-HODE, a metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] It is often used as an analytical standard for 13(S)-HODE due to its increased stability and lipophilicity.[1][2]



Property	Value
CAS Number	109837-85-6[1][2][3][4]
Molecular Formula	C19H34O3[1][2]
Formula Weight	310.5 g/mol [1][2]
Purity	Typically ≥98%
Appearance	A solution in ethanol[1][2]
Solubility	DMF: ~50 mg/mL, DMSO: ~50 mg/mL, Ethanol: ~50 mg/mL, PBS (pH 7.2): ~1 mg/mL[1][2]
UV Maximum Absorbance (λmax)	234 nm[1]
Storage Conditions	Store at -20°C[1]
Stability	≥ 2 years at -20°C[1]

Experimental Protocols Synthesis of 13(S)-HODE Methyl Ester

A common method for the synthesis of **13-HODE methyl ester** involves the reduction of the corresponding ketodienoic compound.

Materials:

- Methyl 13-oxo-9Z,11E-octadecadienoate
- Sodium borohydride (NaBH₄)
- · Methanol (MeOH)
- · Diethyl ether
- Saturated sodium chloride solution
- · Anhydrous magnesium sulfate



Procedure:

- Dissolve methyl 13-oxo-9Z,11E-octadecadienoate in methanol.
- Cool the solution to 0°C in an ice bath.
- Slowly add sodium borohydride to the solution while stirring.
- Continue stirring at 0°C for 20-30 minutes.
- Quench the reaction by adding a saturated sodium chloride solution.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude **13-HODE methyl ester**.
- Purify the product using silica gel column chromatography or HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, a gradient from 50% acetonitrile/water to 100% acetonitrile.
- Flow Rate: 1 mL/min
- · Detection: UV detector set at 234 nm.
- Injection Volume: 10-20 μL

Procedure:

• Dissolve the crude **13-HODE methyl ester** in the initial mobile phase solvent.



- Filter the sample through a 0.22 μm syringe filter.
- Inject the sample onto the HPLC system.
- Collect the fractions corresponding to the peak with the expected retention time for 13-HODE methyl ester.
- Combine the collected fractions and evaporate the solvent to obtain the purified product.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation from Cells:

- Harvest cells and wash with ice-cold PBS.
- Lyse the cells using a suitable method (e.g., sonication in methanol).
- Add an internal standard (e.g., 13-HODE-d4).
- Perform lipid extraction, for example, using a modified Bligh-Dyer method with chloroform, methanol, and water.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in the LC mobile phase for analysis.

LC-MS/MS Parameters:

- LC Column: C18 reverse-phase column.
- Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid or formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM) Transitions:



- 13-HODE: Precursor ion (m/z 295.2) to product ions (e.g., m/z 195.1).
- o Internal Standard (13-HODE-d4): Precursor ion (m/z 299.2) to product ions.

Signaling Pathways and Mechanisms of Action

13-HODE is a bioactive lipid that modulates several key signaling pathways involved in cancer, atherosclerosis, and inflammation.

Inhibition of mTOR Signaling in Cancer

13-S-HODE has been shown to directly bind to the mTOR (mechanistic target of rapamycin) protein kinase and inhibit its activity in an ATP-competitive manner. This inhibition leads to a downstream reduction in the phosphorylation of mTORC1 substrates like S6K1, ultimately suppressing cancer cell proliferation.



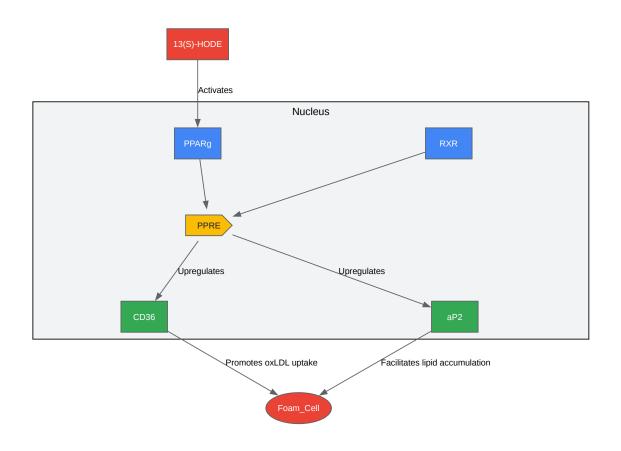
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13-S-HODE inhibits mTORC1 signaling.

Activation of PPARy Signaling in Atherosclerosis



In macrophages, 13(S)-HODE acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARy). Activation of PPARy leads to the increased expression of the scavenger receptor CD36 and the fatty acid-binding protein aP2. This, in turn, promotes the uptake of oxidized low-density lipoprotein (oxLDL) and contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.



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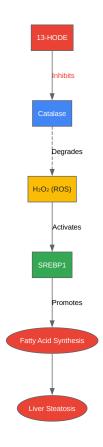
13(S)-HODE activates PPARy signaling.

Inhibition of Catalase Activity and Promotion of Liver Steatosis

Recent studies have shown that 13-HODE can directly bind to and inhibit the enzymatic activity of catalase. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the sterol regulatory element-binding protein 1 (SREBP1). Activated SREBP1



promotes the expression of genes involved in fatty acid synthesis, contributing to the development of liver steatosis.



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13-HODE inhibits catalase activity.

Experimental Workflows General Workflow for Cell-Based Assays

This diagram outlines a typical workflow for investigating the effects of **13-HODE methyl ester** on cultured cells.





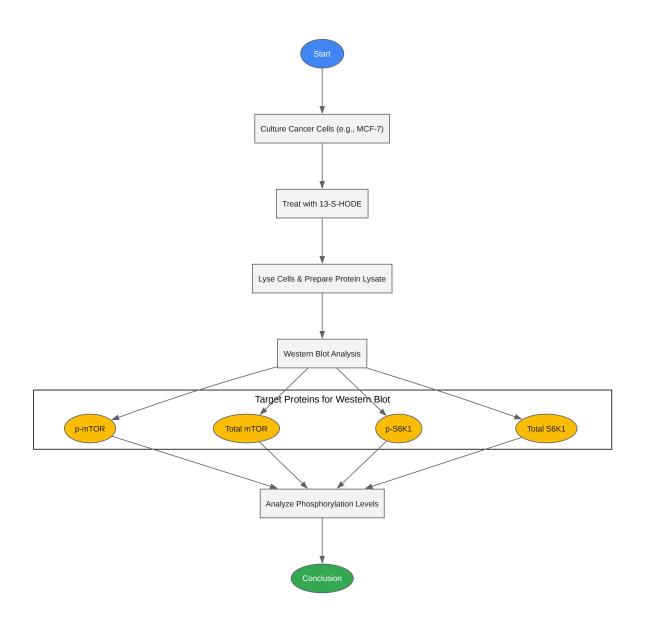
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General workflow for cell-based assays.

Workflow for Investigating the Effect on mTOR Signaling

This workflow details the steps to specifically assess the impact of 13-S-HODE on the mTOR signaling pathway in cancer cells.





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Workflow for mTOR signaling analysis.

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